molecular formula C19H16F3N3O3 B6924033 N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide

Cat. No.: B6924033
M. Wt: 391.3 g/mol
InChI Key: AXTOMKXVYWEVGS-UHFFFAOYSA-N
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Description

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide is a synthetic compound known for its unique chemical structure, which combines multiple functional groups. These properties lend it significance in various scientific research applications, particularly in chemistry, biology, and medicinal chemistry. Its structural complexity allows for a range of chemical reactions and biological interactions, making it a versatile compound in scientific studies.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c1-11-2-5-13(6-3-11)25-17(26)9-15(24-25)18(27)23-10-12-4-7-16(14(20)8-12)28-19(21)22/h2-9,19,24H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTOMKXVYWEVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(N2)C(=O)NCC3=CC(=C(C=C3)OC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide typically involves a multi-step process:

  • Formation of Intermediate Compounds: : The synthesis begins with the preparation of intermediate compounds, including the difluoromethoxy-substituted benzaldehyde and methylphenyl hydrazine. These intermediates are crucial for the subsequent steps.

  • Cyclization Reaction: : The next step involves a cyclization reaction where the intermediates undergo a condensation reaction, forming the core pyrazole ring structure. This step is often facilitated by catalytic amounts of a strong acid or base under controlled temperature conditions.

  • Amidation Reaction: : The final step is the amidation reaction, where the carboxylic acid functional group is converted into an amide. This is typically achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, optimizing the yield and purity of the compound is critical. This is achieved through advanced techniques such as:

  • Flow Chemistry: : Using continuous flow reactors to enhance reaction efficiency and product yield.

  • Automated Synthesis: : Employing robotic systems to automate the multi-step synthesis process.

  • Purification Techniques: : Utilizing methods like recrystallization, chromatography, and distillation to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

  • Oxidation: : Conversion of the pyrazole ring or aromatic substituents into oxidized derivatives under mild conditions.

  • Reduction: : Reduction of functional groups such as ketones and amides into alcohols and amines using reagents like sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions involving the replacement of halogen atoms with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Alkyl halides, thiols, amines.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amides, and alcohol derivatives, which are valuable intermediates for further chemical transformations and applications.

Scientific Research Applications

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules and heterocycles.

  • Biology: : Functions as a molecular probe for studying enzyme activity and protein-ligand interactions.

  • Medicine: : Explored as a potential drug candidate for treating diseases such as cancer and inflammation due to its bioactive properties.

  • Industry: : Utilized in the development of agrochemicals and materials with specific functional properties.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : Binding to specific proteins, enzymes, or receptors involved in biological processes.

  • Pathways: : Modulating signaling pathways and enzymatic activities, leading to alterations in cellular functions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide exhibits unique properties:

  • Unique Structural Features: : The presence of difluoromethoxy and fluoro substituents enhances its reactivity and biological activity.

  • Enhanced Stability: : Its stability under various conditions makes it suitable for a wide range of applications.

List of Similar Compounds

  • N-[4-(Difluoromethoxy)-3-fluorophenyl]-5-methyl-1H-pyrazole-3-carboxamide

  • N-[4-(Methoxy)-3-fluorophenyl]-5-methyl-1H-pyrazole-3-carboxamide

  • N-[4-(Difluoromethoxy)-3-chlorophenyl]-5-methyl-1H-pyrazole-3-carboxamide

Overall, this compound stands out due to its distinct functional groups and versatile applications in scientific research and industrial processes.

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